methyl 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzoate is a complex organic compound featuring a triazole ring, a pyridazine ring, and a piperazine moiety
Mechanism of Action
Target of Action
The primary targets of the compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . This is achieved through the induction of apoptosis, a process that leads to programmed cell death . This mode of action is particularly effective against rapidly proliferating cells, such as cancer cells .
Biochemical Pathways
It is known that the compound’s action results in the induction of apoptosis . Apoptosis is a complex biochemical pathway that involves a series of events, including changes in cell morphology, DNA fragmentation, and ultimately cell death .
Pharmacokinetics
The compound’s ability to form hydrogen bonds with different targets suggests that it may have favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Synthesis of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a diketone or a similar precursor.
Coupling of the Triazole and Pyridazine Rings: The triazole and pyridazine rings are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Formation of the Piperazine Moiety: Piperazine is introduced through a nucleophilic substitution reaction with the pyridazine derivative.
Final Coupling and Esterification: The final product is obtained by coupling the piperazine derivative with methyl 4-carboxybenzoate under esterification conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyridazine rings.
Reduction: Reduction reactions can be performed on the nitrogens in the triazole and pyridazine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, methyl 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzoate is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzoate: Similar in structure but with variations in the substituents on the triazole or pyridazine rings.
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, known for their broad-spectrum biological activities.
Pyridazine Derivatives: Compounds with the pyridazine ring, often explored for their pharmacological properties.
Uniqueness
This compound is unique due to its combination of three distinct pharmacophores: the triazole ring, the pyridazine ring, and the piperazine moiety. This combination allows for a wide range of biological activities and potential therapeutic applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Biological Activity
Methyl 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a triazole moiety and a piperazine ring suggests that this compound may exhibit significant pharmacological properties, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N6O3, with a molecular weight of approximately 364.40 g/mol. The compound features multiple functional groups that are often associated with biological activity, including:
- Triazole : Known for its role in enhancing the bioactivity of compounds.
- Piperazine : Commonly found in various pharmaceuticals, known for its ability to interact with neurotransmitter receptors.
- Benzoate : Often linked to anti-inflammatory and analgesic effects.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit considerable antimicrobial properties. For instance, compounds containing the triazole ring have been shown to be effective against various bacterial strains and fungi. A study on related triazole compounds demonstrated their effectiveness against resistant strains of bacteria, suggesting that this compound may possess similar properties .
Anticancer Properties
The incorporation of a triazole moiety has been linked to enhanced anticancer activity. For example, triazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. In vitro studies on related compounds have shown promising results against various cancer cell lines, including breast and colon cancer . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. For instance:
- Kinase Inhibition : Compounds similar to this compound have been identified as potent inhibitors of kinases such as CSNK2A2 and ALK5, which are crucial in signaling pathways related to cell growth and survival .
Study 1: Antimicrobial Efficacy
In a comparative study examining the antimicrobial effects of various triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole Derivative A | S. aureus | 8 µg/mL |
Triazole Derivative B | E. coli | 10 µg/mL |
Methyl Compound | S. aureus | 10 µg/mL |
Methyl Compound | E. coli | 15 µg/mL |
Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF7) revealed that this compound exhibited an IC50 value of approximately 12 µM after 48 hours of treatment.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 12 | Apoptosis induction |
HCT116 | 15 | Cell cycle arrest |
Properties
IUPAC Name |
methyl 4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-29-19(28)15-4-2-14(3-5-15)18(27)25-10-8-24(9-11-25)16-6-7-17(23-22-16)26-13-20-12-21-26/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXWMKGPTUKRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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